molecular formula C9H8Cl2O3 B1466651 Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate CAS No. 1247786-03-3

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate

Cat. No. B1466651
CAS RN: 1247786-03-3
M. Wt: 235.06 g/mol
InChI Key: PWIYXISMBHIJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate, also known as methyl diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a derivative of diclofenac, which is a well-known NSAID that is commonly used for the treatment of pain, inflammation, and fever. Methyl diclofenac has been found to exhibit potent anti-inflammatory and analgesic properties, making it a popular choice for research purposes.

Mechanism of Action

Methyl diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain. It does this by blocking the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting COX, Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate diclofenac reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Methyl diclofenac has been found to have a number of biochemical and physiological effects, including reducing the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. In addition, Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate diclofenac has been found to have antioxidant properties, which may help to protect cells and tissues from damage.

Advantages and Limitations for Lab Experiments

Methyl diclofenac has a number of advantages for use in lab experiments, including its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the production of cytokines and chemokines. However, it also has some limitations, including its potential toxicity at high doses and its potential to interfere with other biochemical pathways.

Future Directions

There are a number of future directions for research on Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate diclofenac, including further studies on its potential use in the treatment of cancer, as well as studies on its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. In addition, there is a need for further studies on the safety and toxicity of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate diclofenac, particularly at high doses. Finally, there is a need for the development of new and improved synthesis methods for Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate diclofenac, in order to improve its purity and quality.

Scientific Research Applications

Methyl diclofenac has been extensively studied in the field of scientific research for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in a variety of conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor properties.

properties

IUPAC Name

methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIYXISMBHIJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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